![molecular formula C8H14O B6205916 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane CAS No. 74752-30-0](/img/no-structure.png)

2,2-dimethyl-7-oxabicyclo[4.1.0]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

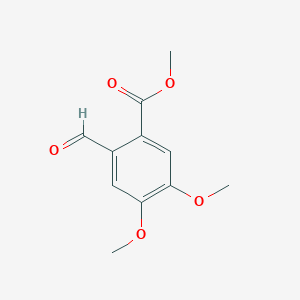

“2,2-dimethyl-7-oxabicyclo[4.1.0]heptane” is a chemical compound with the molecular formula C6H10O . It is also known by other names such as Cyclohexane, 1,2-epoxy-; Cyclohexene epoxide; Cyclohexene oxide; Cyclohexene 1-oxide; Cyclohexylene oxide; Tetramethyleneoxirane; 1,2-Cyclohexene oxide; 1,2-Epoxycyclohexane; Bicyclo [4.1.0]heptane, 7-oxa- .

Synthesis Analysis

The synthesis of 7-oxabicyclo compounds, including “this compound”, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another method involves the generation of allylic alcohol which undergoes asymmetric Katsuki–Sharpless epoxidation .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 98.1430 . The boiling point is 402.7 K . The density is 0.968 g/mL at 25 °C .Safety and Hazards

“2,2-dimethyl-7-oxabicyclo[4.1.0]heptane” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as flammable, and it has acute oral, dermal, and inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethyl-7-oxabicyclo[4.1.0]heptane can be achieved through a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride, followed by a ring-closing reaction to form the bicyclic compound.", "Starting Materials": [ "2,3-dimethyl-1,3-butadiene", "maleic anhydride", "catalyst (e.g. p-toluenesulfonic acid)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: In a round-bottom flask, add 2,3-dimethyl-1,3-butadiene and maleic anhydride in a 1:1 molar ratio.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid to the flask.", "Step 3: Add a sufficient amount of solvent (e.g. dichloromethane) to the flask to dissolve the reactants.", "Step 4: Heat the reaction mixture to reflux for several hours, stirring continuously.", "Step 5: Allow the reaction mixture to cool to room temperature.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate).", "Step 7: Perform a ring-closing reaction on the purified product using a suitable reagent (e.g. trifluoroacetic acid) to form the bicyclic compound.", "Step 8: Purify the final product by recrystallization or column chromatography." ] } | |

| 74752-30-0 | |

Fórmula molecular |

C8H14O |

Peso molecular |

126.20 g/mol |

Nombre IUPAC |

2,2-dimethyl-7-oxabicyclo[4.1.0]heptane |

InChI |

InChI=1S/C8H14O/c1-8(2)5-3-4-6-7(8)9-6/h6-7H,3-5H2,1-2H3 |

Clave InChI |

XNZOPQSTKAYQTI-UHFFFAOYSA-N |

SMILES canónico |

CC1(CCCC2C1O2)C |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.